molecular formula C10H10 B14629077 5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene CAS No. 53841-06-8

5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene

Cat. No.: B14629077
CAS No.: 53841-06-8
M. Wt: 130.19 g/mol
InChI Key: ANHOXVJNUDWBFK-UHFFFAOYSA-N
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Description

5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene is an organic compound with the molecular formula C10H8. It is a conjugated diene, meaning it contains two double bonds separated by a single bond, which allows for delocalization of electrons across the molecule. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with penta-1,4-diene under specific conditions. One common method is the Diels-Alder reaction, where cyclopentadiene acts as a diene and penta-1,4-diene as a dienophile. This reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale Diels-Alder reactions, utilizing continuous flow reactors to maintain optimal reaction conditions. The reactants are often purified before the reaction to ensure high yields and purity of the final product. Post-reaction, the product is typically isolated using distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopentane derivatives.

    Substitution: Electrophilic substitution reactions can occur at the double bonds, where halogens or other electrophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with a palladium (Pd) catalyst.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Diketones, carboxylic acids.

    Reduction: Cyclopentane derivatives.

    Substitution: Halogenated cyclopentadiene derivatives.

Scientific Research Applications

5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene involves its ability to participate in various chemical reactions due to its conjugated diene structure. This allows for electron delocalization, making it reactive towards electrophiles and nucleophiles. In biological systems, it may interact with proteins or enzymes, altering their function and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene is unique due to its specific structure, which combines the properties of both cyclopentadiene and penta-1,4-diene. This gives it distinct reactivity and makes it valuable in specialized chemical syntheses and research applications.

Properties

CAS No.

53841-06-8

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

IUPAC Name

5-penta-1,4-dien-3-ylidenecyclopenta-1,3-diene

InChI

InChI=1S/C10H10/c1-3-9(4-2)10-7-5-6-8-10/h3-8H,1-2H2

InChI Key

ANHOXVJNUDWBFK-UHFFFAOYSA-N

Canonical SMILES

C=CC(=C1C=CC=C1)C=C

Origin of Product

United States

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